molecular formula C11H10N2O B1351640 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde CAS No. 88427-96-7

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No.: B1351640
CAS No.: 88427-96-7
M. Wt: 186.21 g/mol
InChI Key: DKYJGBSRSBDUAL-UHFFFAOYSA-N
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Description

4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10N2O. It features a benzaldehyde moiety substituted with a 2-methylimidazole group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde can be achieved through several methods. One common approach involves the N-arylation of 2-methylimidazole with 4-bromobenzaldehyde using a palladium-catalyzed cross-coupling reaction. The reaction typically employs a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is explored for use in the development of advanced materials, such as organic semiconductors and dyes .

Comparison with Similar Compounds

    4-(1H-Imidazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the imidazole ring.

    4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde: Similar structure but the imidazole ring is substituted at a different position.

    4-(Pyridin-3-yl)benzaldehyde: Features a pyridine ring instead of an imidazole ring

Uniqueness: 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a pharmacophore and its utility in various chemical reactions compared to its non-methylated counterparts .

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYJGBSRSBDUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390220
Record name 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803666
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88427-96-7
Record name 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of NaH (0.612 g, 15.3 mmol : 60% suspension of mineral oil) of in dry DMF (10 ml) cooled to 10° C. was added a DMF (8 ml) solution of 2-methylimidazole (1.23 g, 15 mmol) under a nitrogen atmosphere, and the mixture was stirred for 30 min at room temperature. 4-Fluorobenzaldehyde (1.90 g, 15.3 mmol) was added to the reaction mixture, and the resulting solution was stirred for 14 h. The reaction mixture was poured into an ice-cold saturated aqueous NH4Cl solution (100 ml) and extracted with ethyl acetate (100 ml×2). The organic layer was washed with water (100 ml) and brine (80 ml), dried over MgSO4 and the solvent removed under reduced pressure. The resultant residue was purified by column chromatography (SiO2 ; hexane:ethyl acetate=1:1 then ethyl acetate) to give crude 4-(2-methylimidazol-1-yl)-benzaldehyde (1.0 g), which was used without further purification.
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0.612 g
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100 mL
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1.23 g
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8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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